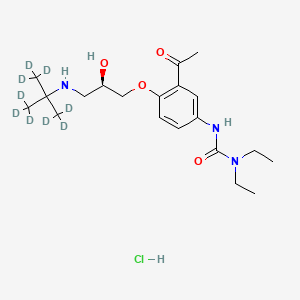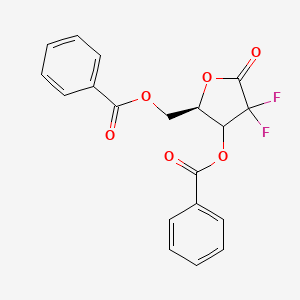
2,4,6-トリメチル-5-ニトロベンゼン-d11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trimethyl-5-nitrobenzene-d11 is a deuterated compound with the molecular formula C9D11NO2 and a molecular weight of 176.26 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its isotopic labeling which aids in various analytical techniques.
科学的研究の応用
2,4,6-Trimethyl-5-nitrobenzene-d11 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials where isotopic labeling is required.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-5-nitrobenzene-d11 typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) using a mixture of nitric acid and sulfuric acid. The deuterium labeling is achieved through the use of deuterated reagents or by exchange reactions in deuterated solvents .
Industrial Production Methods
Industrial production of 2,4,6-Trimethyl-5-nitrobenzene-d11 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial for maintaining the isotopic labeling .
化学反応の分析
Types of Reactions
2,4,6-Trimethyl-5-nitrobenzene-d11 undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: 2,4,6-Trimethyl-5-nitrobenzoic acid.
Reduction: 2,4,6-Trimethyl-5-aminobenzene-d11.
Substitution: Various halogenated derivatives depending on the substituent introduced.
作用機序
The mechanism of action of 2,4,6-Trimethyl-5-nitrobenzene-d11 is primarily related to its role as an isotopic label. The deuterium atoms in the compound replace hydrogen atoms, which allows for the tracking of the compound in various chemical and biological processes. This isotopic labeling does not significantly alter the chemical properties of the compound but provides a means to study molecular interactions and pathways.
類似化合物との比較
Similar Compounds
2,4,6-Trimethyl-5-nitrobenzene: The non-deuterated version of the compound.
2,4,6-Trimethylbenzene: Lacks the nitro group.
2,4,6-Trinitrotoluene (TNT): Contains three nitro groups instead of one.
Uniqueness
2,4,6-Trimethyl-5-nitrobenzene-d11 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This isotopic labeling provides a distinct advantage in tracing and studying the compound in complex chemical and biological systems .
特性
IUPAC Name |
1,3-dideuterio-5-nitro-2,4,6-tris(trideuteriomethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3/i1D3,2D3,3D3,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEKDQTVGHRSNS-JXCHDVSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[N+](=O)[O-])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid](/img/structure/B590292.png)





![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)

